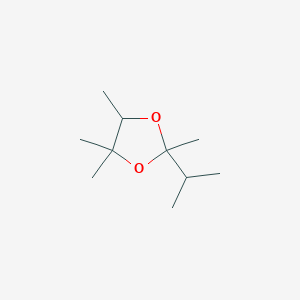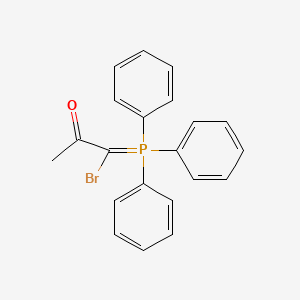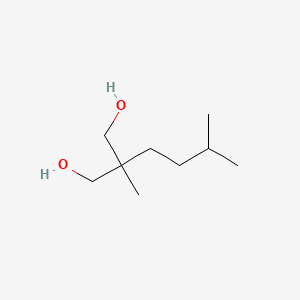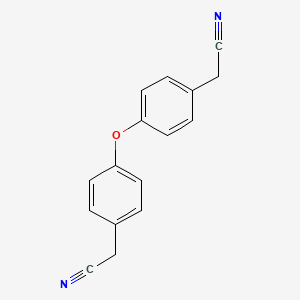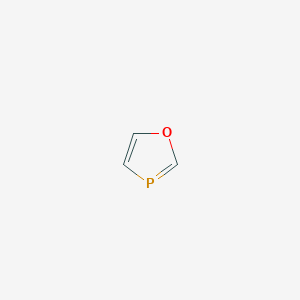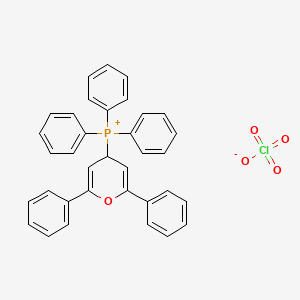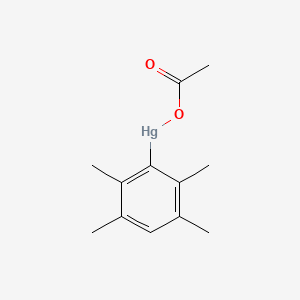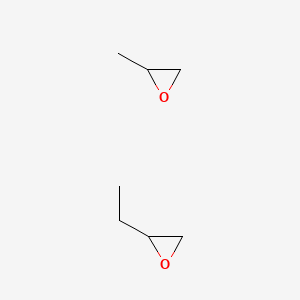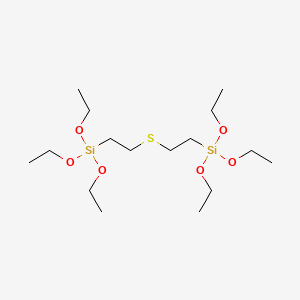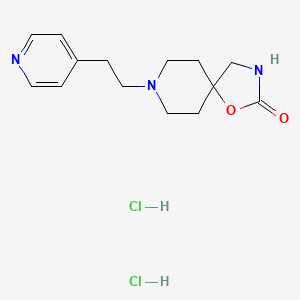
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-pyridyl)ethyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-pyridyl)ethyl)-, dihydrochloride is a chemical compound known for its utility in the preparation of antimicrobial agents, specifically chlorooxazolidinones. This compound has a molecular formula of C7H12N2O2 and a molecular weight of 156.18.
Méthodes De Préparation
The synthesis of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-pyridyl)ethyl)-, dihydrochloride involves several steps. The primary synthetic route includes the reaction of appropriate starting materials under controlled conditions to form the spirocyclic structure. The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions in large reactors with continuous monitoring and optimization of reaction parameters to maximize yield and purity.
Analyse Des Réactions Chimiques
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-pyridyl)ethyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-pyridyl)ethyl)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various complex molecules, including antimicrobial agents.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development for treating infections.
Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-pyridyl)ethyl)-, dihydrochloride involves its interaction with specific molecular targets. The compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymatic processes, leading to the death of microbial cells. The exact molecular pathways and targets involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-pyridyl)ethyl)-, dihydrochloride can be compared with other similar compounds, such as:
1-Oxa-3,8-diazaspiro(4.5)decan-2-one: This compound shares the spirocyclic structure but lacks the pyridyl ethyl group, which may affect its biological activity and chemical reactivity.
8-(2-pyridin-4-ylethyl)-1-oxa-3,8-diazaspiro(4.5)decan-2-one: This compound is similar but may have different physicochemical properties due to variations in its substituents.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
23804-99-1 |
|---|---|
Formule moléculaire |
C14H21Cl2N3O2 |
Poids moléculaire |
334.2 g/mol |
Nom IUPAC |
8-(2-pyridin-4-ylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one;dihydrochloride |
InChI |
InChI=1S/C14H19N3O2.2ClH/c18-13-16-11-14(19-13)4-9-17(10-5-14)8-3-12-1-6-15-7-2-12;;/h1-2,6-7H,3-5,8-11H2,(H,16,18);2*1H |
Clé InChI |
YJKWBIFMXNQPHY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC12CNC(=O)O2)CCC3=CC=NC=C3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Propanol, 3-[(4-aminobutyl)amino]-](/img/structure/B14699751.png)
